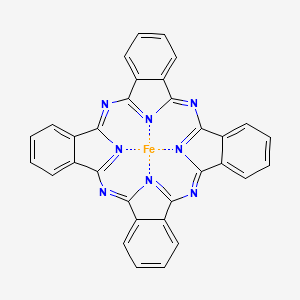

Phthalocyaninatoiron

Description

Investigation of Spin States and Magnetic Anisotropy in Phthalocyaninatoiron

The magnetic properties of this compound are fundamentally dictated by the spin state of the central iron atom and the magnetic anisotropy of the molecule. In dicyano(phthalocyaninato)iron, the Fe(III) ion is in a low-spin d5 state (S = 1/2) under a D4h symmetry. mdpi.com This configuration, with an unpaired electron in the degenerate dxz and dyz orbitals, leads to significant magnetic anisotropy due to spin-orbit interactions. mdpi.com However, quantum chemistry calculations suggest a lowering of symmetry to D2h due to the Jahn-Teller effect, which splits the dxz and dyz orbitals. mdpi.com Despite this, the energy difference between the resulting ground and excited states is very small, indicating that strong spin-orbit interaction remains a crucial factor. mdpi.com

The magnetic anisotropy is evident from the g-tensor's large anisotropy, as observed in electron spin resonance (ESR) spectra. mdpi.com The magnetic easy axis, the preferred direction of magnetization, is directed along the CN-ligand in the Fe(Pc)(CN)2 unit. researchgate.net This anisotropy is a key characteristic that influences the material's response to external magnetic fields and its potential application in spintronic devices.

In contrast, when the central metal is chromium (Cr) in an analogous compound, TPP[Cr(Pc)(CN)2]2, the Cr(III) ion has a larger magnetic moment (S = 3/2) and exhibits nearly isotropic magnetization. mdpi.comdntb.gov.ua This is because in the high-spin d3 configuration, the contribution from the orbital momentum to the magnetism is quenched. mdpi.com The difference in anisotropy between the iron and chromium systems highlights the critical role of the central metal ion in determining the magnetic properties of these phthalocyanine (B1677752) complexes. mdpi.com

Studies on FePc molecules adsorbed on surfaces, such as Au(111), have shown that the interaction with the substrate can modify the ligand-field splitting and the deformation of the 3d orbitals, which in turn affects the magnetic anisotropy. aps.org The electronic ground state of FePc on Au(111) is described as a mixed configuration of ³E and ³B₂ states under C₄ᵥ symmetry. aps.org

Magnetic Coupling Phenomena (Ferromagnetic, Antiferromagnetic, Ferrimagnetic) in this compound Systems

Magnetic coupling between this compound units in solid-state systems gives rise to collective magnetic behaviors such as ferromagnetism, antiferromagnetism, and ferrimagnetism. In one-dimensional chains of TPP[Fe(Pc)(CN)2]2, magnetic torque measurements suggest an antiferromagnetic state. researchgate.net This is characterized by the antiparallel alignment of the molecular orbital angular momentum of neighboring Fe(Pc)(CN)2 units, driven by strong spin-orbit coupling. researchgate.net Below 6K, weak ferromagnetism is observed, which is attributed to the canting of these antiparallel moments. researchgate.net

Further investigations have revealed that d electrons in this system form an antiferromagnetic short-range order around 25 K, while the π electrons enter an antiferromagnetic state below 13 K. researchgate.net In two-dimensional poly-FePc-2Cl sheets, the magnetic coupling is found to be antiferromagnetic. researchgate.net

A model of charge-ordered ferrimagnetism has been proposed to explain the spontaneous magnetization observed in conducting salts of [Fe(Pc)(CN)2] and its derivatives. researchgate.net The interaction between the localized magnetic moments on the iron centers and the conducting π-electrons (π–d interaction) plays a crucial role in these magnetic phenomena. mdpi.comjps.jp This interaction can lead to an antiferromagnetic fluctuation that enhances charge disproportionation at high temperatures. mdpi.com Applying a magnetic field can destroy this antiferromagnetic order. mdpi.com

Magnetoresistance Effects in this compound Materials

This compound-based materials can exhibit a significant change in electrical resistance in the presence of a magnetic field, a phenomenon known as magnetoresistance. jps.jpjst.go.jpresearchmap.jpnii.ac.jp Specifically, materials containing dicyano(phthalocyaninato)iron molecules show a giant negative magnetoresistance, where the resistance can decrease by two orders of magnitude under a magnetic field. researchgate.netjps.jp This effect is a direct consequence of the interaction between the conduction π-electrons and the localized d-electron spins on the iron centers (π-d interaction). jps.jp

The application of a magnetic field aligns the local magnetic moments, which in turn reduces the scattering of conduction electrons, leading to a decrease in resistance. jps.jp The magnitude of this negative magnetoresistance is enhanced at lower temperatures. jps.jp The effect is also highly anisotropic, reflecting the magnetic anisotropy of the Fe(Pc)(CN)2 molecule. mdpi.comjps.jp A larger negative magnetoresistance is observed when the magnetic field is applied parallel to the direction of larger magnetic susceptibility. jps.jp

The giant negative magnetoresistance in these systems is not typically caused by a magnetic-field-induced phase transition, but rather by the suppression of spin fluctuations and the reduction of a charge gap. jps.jp In some models, the interaction between conduction electrons and local moments forms a singlet state, which hinders electron hopping. An applied magnetic field can break this singlet state, enhancing electron transfer and reducing the resistance. jps.jp

| Material System | Magnetoresistance Type | Key Findings |

| TPP[Fe(Pc)(CN)2]2 | Giant Negative | Resistance drops by two orders of magnitude in a magnetic field. researchgate.netjps.jp |

| Anisotropic effect, larger when field aligns with easy axis. mdpi.comjps.jp | ||

| Enhanced at lower temperatures. jps.jp | ||

| TPP[FexCo1-x(Pc)(CN)2]2 | Giant Negative | Decreasing the concentration of Fe spins suppresses the negative magnetoresistance. jps.jp |

| PTMAx[Fe(Pc)(CN)2]·y(solvent) | Giant Negative | Demonstrates that the effect is present in various crystal structures. jps.jp |

Correlation between Magnetic Properties and Molecular Symmetry in this compound

The magnetic properties of this compound are intrinsically linked to its molecular symmetry. The D4h symmetry of the Fe(Pc)(CN)2 molecule is a primary determinant of its electronic structure and, consequently, its magnetic anisotropy. mdpi.com The unpaired electron in the degenerate dxz and dyz orbitals under this symmetry leads to a significant orbital angular momentum, which couples with the spin via spin-orbit interaction, creating a large magnetic anisotropy. mdpi.com

This molecular-level anisotropy is directly reflected in the macroscopic magnetic and magnetotransport properties of materials composed of these molecules. For instance, the angular dependence of the giant negative magnetoresistance in TPP[Fe(Pc)(CN)2]2 directly mirrors the symmetry of the Fe(Pc)(CN)2 molecule. jps.jp The positive magnetoconductance (the inverse of resistance) is enhanced when the magnetic field is aligned close to the direction of the CN-ligand, which is the magnetic easy axis. jps.jp This demonstrates a clear correlation between the molecular symmetry, the resulting magnetic anisotropy, and the magnetoelectrical response of the material.

Even when the symmetry is lowered to D2h by the Jahn-Teller effect, the fundamental principles of spin-orbit coupling driving the anisotropy remain significant. mdpi.com Furthermore, the interaction with a substrate can alter the local symmetry and thus the magnetic anisotropy, highlighting the sensitivity of the magnetic properties to the molecular environment. aps.org The high symmetry of the phthalocyanine molecule has also been proposed as a means to generate and control magnetic fields at the nanoscale through light-induced molecular pseudorotations. nih.gov

Exploration of this compound in High-Density Magnetic Information Storage and Processing

The unique magnetic properties of this compound, particularly its large magnetic anisotropy and the ability to exist as single-molecule magnets, make it a candidate for future high-density magnetic information storage and processing technologies. durham.ac.ukieeemagnetics.orgnumberanalytics.com The principle behind high-density magnetic storage is to use increasingly smaller magnetic grains to store individual bits of information. durham.ac.uk Materials with high magnetocrystalline anisotropy are essential to prevent thermal fluctuations from randomizing the magnetic information, a phenomenon known as the superparamagnetic limit. durham.ac.uk

This compound's inherent magnetic anisotropy makes it a promising component for such applications. The ability to control the magnetic state of individual molecules or small assemblies of molecules opens up possibilities for storing data at the molecular level, potentially leading to a massive increase in storage density. For instance, technologies like heat-assisted magnetic recording (HAMR) are being developed to increase storage density by heating the recording medium to write data. thegraphenecouncil.org The thermal stability of molecules like this compound would be a critical factor in their suitability for such technologies.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C32H16FeN8 |

|---|---|

Molecular Weight |

568.4 g/mol |

IUPAC Name |

iron;2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(37),2,4,6,8,10(40),11,13,15,17,19(39),20,22,24,26,28(38),29,31,33,35-icosaene |

InChI |

InChI=1S/C32H16N8.Fe/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;/h1-16H; |

InChI Key |

UHKHUAHIAZQAED-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=NC4=NC(=NC5=NC(=NC6=NC(=NC2=N3)C7=CC=CC=C76)C8=CC=CC=C85)C9=CC=CC=C94.[Fe] |

Origin of Product |

United States |

Synthetic Methodologies and Molecular Engineering of Phthalocyaninatoiron Complexes

Strategic Synthesis of Monomeric Phthalocyaninatoiron Derivatives

The foundational synthesis of monomeric this compound (FePc) typically involves the template-driven cyclotetramerization of phthalic acid derivatives around an iron salt. The most common precursor is phthalonitrile (B49051). In a typical procedure, four equivalents of phthalonitrile react in the presence of an iron(II) salt, such as iron(II) acetate (B1210297) or iron(II) chloride, at high temperatures (150-300 °C).

High-boiling point solvents like 1-chloronaphthalene, quinoline, or sulfolane (B150427) are often employed to facilitate the reaction. researchgate.net Another established method is the reaction of phthalic anhydride (B1165640) or diiminoisoindoline with an iron source, often in the presence of a nitrogen source like urea (B33335) to aid in the formation of the macrocycle. The resulting crude FePc is notoriously insoluble, necessitating purification by methods such as sublimation or acid-pasting, where the complex is dissolved in concentrated sulfuric acid and then reprecipitated in water.

Preparation of Substituted this compound Systems

To overcome the poor solubility of the parent FePc and to tune its properties, substitution on the phthalocyanine (B1677752) ring or coordination of axial ligands to the central iron atom is employed.

Peripheral Substitution Strategies and Their Synthetic Impact

Introducing functional groups onto the periphery of the phthalocyanine ring is a primary strategy for modifying its characteristics. This can be achieved through two main routes:

Cyclotetramerization of Substituted Precursors : This is the most common and controlled method, where a substituted phthalonitrile is used as the starting material. mdpi.com This approach allows for the synthesis of uniformly substituted phthalocyanines. For example, reacting 4-substituted phthalonitriles leads to tetra-substituted products, while using 3,6- or 4,5-disubstituted phthalonitriles yields octa-substituted derivatives. capes.gov.brpsu.edu The position of these substituents significantly impacts the electronic structure.

Direct Substitution on a Pre-formed Ring : Electrophilic substitution reactions can be performed on the unsubstituted FePc, though this often leads to a mixture of products that are difficult to separate. A more recent approach involves a one-step process where the phthalocyanine is lithiated and then reacted with an electrophile, such as a halotrialkylsilane, to produce soluble trialkylsilyl-substituted derivatives. google.com

The nature and position of the peripheral groups have a profound effect. Bulky or long-chain alkyl or alkoxy groups are introduced primarily to enhance solubility in common organic solvents. psu.educapes.gov.br The electronic influence of substituents is also significant. Electron-withdrawing groups, like nitro or fluoro, and electron-donating groups, like alkoxy, alter the redox potentials of the complex. researchgate.net Studies have shown that substituents at the 1,4-positions perturb the electronic structure of the phthalocyanine ring more significantly than those at the 2,3-positions, leading to observable shifts in UV-Vis spectra and redox potentials. capes.gov.brpsu.edu

| Substituent Position | Effect on UV-Vis Spectrum (Q-band) | Effect on Redox Potentials | Reference |

| 1,4-positions | Bathochromic (red) shift | Decrease in oxidation potential, increase in reduction potential | capes.gov.brpsu.edu |

| 2,3-positions | Less significant shift compared to 1,4-isomers | Less perturbation compared to 1,4-isomers | capes.gov.brpsu.edu |

Axial Ligation Synthesis in this compound Chemistry

This compound(II) is a square-planar complex that readily coordinates two axial ligands to form octahedral complexes. This process significantly modifies the electronic, magnetic, and catalytic properties of the molecule. The synthesis is typically achieved by reacting the four-coordinate FePc with an excess of the desired ligand in a suitable solvent.

A wide variety of ligands can be coordinated, including:

Nitrogenous bases: Pyridine (B92270) and its derivatives (e.g., aminopyridines) are common ligands. researchgate.netresearchgate.net

Isocyanides: Aliphatic and aromatic isocyanides form stable bis-adducts with FePc. researchgate.net

Other molecules: Water, acetone (B3395972), and even molecular oxygen can act as axial ligands under specific conditions. researchgate.netacs.org

The nature of the axial ligand field determines the spin state of the iron center. Weak-field ligands like water or acetone can result in an intermediate-spin Fe(II), while strong-field ligands such as pyridine or cyanide lead to a diamagnetic, low-spin state. researchgate.net This change in spin state directly influences the reactivity and spectroscopic signatures of the complex. For instance, the ¹H NMR signals of the axial ligand protons are significantly shifted upfield due to the powerful ring current of the phthalocyanine macrocycle. psu.edu

| Axial Ligand | Ligand Field Strength | Resulting Fe(II) Spin State | Reference |

| H₂O, Acetone | Weak | Intermediate-spin | researchgate.net |

| Pyridine, Cyanide | Strong | Low-spin (diamagnetic) | researchgate.net |

| tert-Butylisocyanide | Strong | Low-spin (diamagnetic) | psu.edu |

Synthetic Routes to Oligomeric and Polymeric this compound Architectures

Moving beyond single molecules, FePc units can be linked together to form well-defined oligomers and one-dimensional polymers. These materials are of great interest for their potential applications in molecular electronics and catalysis.

Bridged this compound Oligomerization Techniques

Oligomers are constructed by connecting monomeric FePc units with bidentate bridging ligands. The synthesis involves reacting a soluble, peripherally substituted FePc with a sub-stoichiometric amount of the bridging ligand. Alternatively, a pre-formed bis-axially coordinated complex, such as PcFeL₂, can be reacted with a bidentate ligand (L') that can substitute L.

Common bridging ligands (L') include:

Pyrazine (B50134) tandfonline.com

1,4-Diisocyanobenzene (B1227560) (dib) researchgate.nettandfonline.com

Tetrazine researchgate.net

These reactions yield soluble, bridged oligomers of the type [PcFe(L')]n. Characterization using techniques like NMR and Mössbauer spectroscopy helps to confirm the bridged structure and determine the average chain length. For example, reacting an octa-substituted, soluble FePc with 1,4-diisocyanobenzene can produce oligomers with an average of up to 110 coupled macrocycles. researchgate.net

Construction of One-Dimensional this compound Polymers

The synthesis of one-dimensional FePc polymers follows a similar strategy to oligomerization, but conditions are optimized to favor high degrees of polymerization. The reaction typically involves combining equimolar amounts of the FePc monomer and a bidentate bridging ligand. researchgate.net

For example, polymers of [PcFe(pyrazine)]n and [PcFe(diisocyanobenzene)]n have been synthesized and studied for their electrical properties. researchgate.net The introduction of acceptor groups, such as octa-cyano substituents on the phthalocyanine ring, can enhance the electrical conductivity of these polymers. researchgate.net The resulting materials are often described as "shish-kebab" structures, with the flat PcFe units forming the "kebabs" and the linear bridging ligands acting as the "skewer." Theoretical studies using Density Functional Theory (DFT) support the feasibility of forming linear, one-dimensional structures with minimal geometric distortion, highlighting the potential for creating highly ordered molecular wires. mdpi.com These conductive polymers are being explored for applications in molecular electronics and as cathode materials in batteries. researchgate.netupol.cz

Engineering of Heteroleptic and μ-Bridged this compound Complexes

The engineering of heteroleptic and μ-bridged this compound complexes represents a significant area of research, driven by the unique electronic and catalytic properties of these binuclear systems. The introduction of a bridging atom between two iron phthalocyanine units and the use of different phthalocyanine ligands within the same molecule allow for the fine-tuning of the complexes' characteristics.

Synthesis of μ-Oxo Diiron this compound Species

The synthesis of μ-oxo diiron this compound, denoted as [(FePc)₂O], is a key process in the formation of binuclear iron phthalocyanine complexes. These species can be formed through the reaction of iron(II) phthalocyanine with molecular oxygen. mindat.orggoogle.itpismin.com Two different crystalline forms of the μ-oxo dimer have been characterized, which can be influenced by the reaction conditions. google.itpismin.com

One established method involves the oxygenation of a suspension of iron(II) phthalocyanine in a solvent like dimethylformamide (DMF). rsc.org Another approach is the treatment of the cyclotetramerization product of 4,5-bis(alkoxy)-phthalonitriles in lithium pentanolate with iron(II) acetate, which yields (μ-oxo)bis[octakis(alkoxy)this compound(III)]. tandfonline.com The resulting μ-oxo dimers are typically insoluble in most organic solvents. rsc.org The reaction of [bispyridinotetrakis(t-butyl)phthalocyaninato]iron(II) with dioxygen in dichloromethane (B109758) also quantitatively yields the corresponding μ-oxo-bridged dimer as a stable final product. researchgate.net

These μ-oxo species are not merely synthetic curiosities; they are also recognized as active species in certain catalytic oxidations. rsc.org The geometry of the Fe-O-Fe bridge in these complexes can vary, with some adopting a bent structure while others exhibit a linear or quasi-linear arrangement. rsc.orgresearchgate.net

Routes to μ-Nitrido and μ-Carbido Diiron this compound Systems

The synthesis of μ-nitrido and μ-carbido diiron this compound complexes involves the introduction of a nitrogen or carbon atom, respectively, to bridge the two iron centers. These complexes have garnered considerable attention due to their remarkable catalytic activities, including the oxidation of challenging substrates like methane (B114726). rsc.org

μ-Nitrido Diiron this compound Complexes:

The primary synthetic route to μ-nitrido diiron phthalocyanine, [(FePc)₂N], involves the reaction of iron(II) phthalocyanine with sodium azide (B81097) (NaN₃). rsc.org This reaction is typically carried out by heating the reagents at a high temperature in a high-boiling solvent such as 1-chloronaphthalene. rsc.org A general procedure involves suspending iron(II) phthalocyanine and sodium azide in α-chloronaphthalene under an inert atmosphere and heating the mixture for an extended period. rsc.org

Heteroleptic μ-nitrido diiron phthalocyanines, which contain two different phthalocyanine ligands, can be synthesized by reacting a mixture of two differently substituted iron(II) phthalocyanine precursors with sodium azide. rsc.org To control the product distribution and favor the formation of the heteroleptic species, a significant excess of the less sterically hindered or more readily available this compound(II) can be used. rsc.org For instance, a 10-fold excess of unsubstituted iron phthalocyanine has been used relative to a substituted variant to synthesize the corresponding heteroleptic dimer. rsc.org The purification of these complexes often involves column chromatography. rsc.org

The iron centers in μ-nitrido complexes typically exhibit a mixed-valence state, often described as Fe(III)-N-Fe(IV) or a delocalized Fe³·⁵⁺-N-Fe³·⁵⁺ system. researchgate.net

μ-Carbido Diiron this compound Complexes:

The synthesis of the μ-carbido diiron this compound species, [(FePc)₂C], is accomplished through the reaction of iron(II) phthalocyanine with a carbon source. A common method involves the reaction of FePc with carbon tetrachloride (CCl₄). researchgate.net This reaction leads to the formation of the μ-carbido-bridged dimer. The μ-carbido complexes can further react with ligands like 1-methylimidazole (B24206) to form adducts. researchgate.net

The electronic structure of these μ-bridged complexes is significantly influenced by the nature of the bridging atom (O, N, or C). Spectroscopic and computational studies have shown that the covalency of the Fe-X bond increases in the order of μ-oxo < μ-nitrido < μ-carbido. researchgate.net This trend is reflected in the structural parameters of the complexes, as detailed in the table below.

Research Findings on μ-Bridged Diiron this compound Complexes

| Bridging Atom (X) | Precursors | Key Reagents | Solvent | Temperature | Fe-X Bond Length (Å) | Fe-X-Fe Angle (°) |

| Oxygen (O) | Iron(II) Phthalocyanine | Molecular Oxygen (O₂) | Dimethylformamide (DMF) or Dichloromethane | Not specified | ~1.75-1.76 | ~158.5 - 178.4 |

| Nitrogen (N) | Iron(II) Phthalocyanine | Sodium Azide (NaN₃) | α-Chloronaphthalene | ~190 °C | ~1.65-1.67 | ~168.5 |

| Carbon (C) | Iron(II) Phthalocyanine | Carbon Tetrachloride (CCl₄) | Not specified | Not specified | ~1.67 | ~175.1 |

Advanced Spectroscopic Characterization of Phthalocyaninatoiron Compounds

Mössbauer Spectroscopy for Iron Oxidation States and Electronic Configurations

Mössbauer spectroscopy is a highly sensitive technique for probing the local environment of iron nuclei, providing invaluable information about oxidation states, spin states, and the symmetry of the coordination sphere. The key parameters derived from Mössbauer spectra are the isomer shift (δ) and the quadrupole splitting (ΔE_Q).

The isomer shift is sensitive to the s-electron density at the iron nucleus and is therefore indicative of the iron's oxidation state. For instance, a study on bisaxially coordinated low-spin iron(II) phthalocyanine (B1677752) complexes with various nitrogen bases as axial ligands showed that the isomer shift remains nearly constant across the series, suggesting a consistent s-electron density at the iron nucleus regardless of the specific amine ligand. scispace.com

Quadrupole splitting arises from the interaction of the nuclear quadrupole moment with an electric field gradient (EFG) at the nucleus. A non-zero ΔE_Q indicates a non-spherically symmetric electronic environment around the iron atom. In pristine iron phthalocyanine (FePc), the Mössbauer spectrum can be fitted with a doublet assigned to an intermediate-spin Fe(II) in the square-planar FeN₄ moiety. researchgate.net The magnitude of ΔE_Q is influenced by the nature of the axial ligands. For example, in a series of iron(II) phthalocyanine complexes with different axial amine ligands, the quadrupole splitting was observed to decrease with increasing ligand field strength, indicating a corresponding compensation of the positive electric field gradient in the xy-plane. scispace.com

Furthermore, Mössbauer spectroscopy can distinguish between different spin states. For example, in α-iron(II) phthalocyanine, a ferromagnetic compound, a single sextet with a large internal hyperfine field was observed at low temperatures, indicative of a bivalent iron with S=1. aps.orgcsic.es The application of an external magnetic field can lead to the splitting of the sextets, providing further insight into the magnetic properties and spin canting. aps.orgcsic.es In some carboxylated phthalocyaninatoiron complexes, Mössbauer spectroscopy has revealed mixtures of high-spin and low-spin iron(III) species, and potentially intermediate-spin species as well. rsc.org

Density Functional Theory (DFT) calculations have proven to be a powerful tool in predicting and interpreting Mössbauer hyperfine parameters, showing good agreement with experimental results for a range of bis-axially coordinated iron(II) phthalocyanine complexes. nih.govworldscientific.com

Table 1: Representative Mössbauer Parameters for this compound Complexes

| Compound/Condition | Isomer Shift (δ) (mm/s) | Quadrupole Splitting (ΔE_Q) (mm/s) | Oxidation/Spin State | Reference |

| Pristine FePc | --- | Doublet | Intermediate-spin Fe(II) | researchgate.net |

| α-Fe(II)Pc (1.3 K) | --- | Sextet (B_int = 66.2 T) | S=1 Fe(II) | aps.orgcsic.es |

| (μ-oxo)bis[tetra(tert-butyl)(phthalocyaninato)iron(III)] (bent isomer, 10 K) | --- | 0.43 | Fe(III) | nih.gov |

| (μ-oxo)bis[tetra(tert-butyl)(phthalocyaninato)iron(III)] (linear isomer, 10 K) | --- | 1.40 | Fe(III) | nih.gov |

| FePc pyrolyzate (300 K) | --- | Multiple components | α-Fe, γ-Fe, Fe₃C, Magnetite | researchgate.net |

Electronic Absorption and Emission Spectroscopy (UV-Vis, NIR)

Electronic absorption spectroscopy in the ultraviolet-visible (UV-Vis) and near-infrared (NIR) regions is fundamental for characterizing the electronic transitions in this compound compounds. The spectra are typically dominated by intense π-π* transitions within the phthalocyanine macrocycle, namely the Q-band in the visible region (around 600-700 nm) and the Soret (or B) band in the near-UV region (below 400 nm). morressier.comresearchgate.net

The position and intensity of these bands are sensitive to substitution on the phthalocyanine ring, the nature of the axial ligands, and the oxidation state of the iron center. For example, introducing substituents at the 1,4-positions of the macrocycle leads to a bathochromic (red) shift of the Q-band compared to 2,3-substituted analogues. capes.gov.brpsu.edu The reduction of iron(II) phthalocyanine to form species like [PcFe]⁻ results in the appearance of characteristic bands around 810 nm, 690 nm, and 515 nm. nih.gov

In addition to the macrocycle-based transitions, metal-to-ligand charge transfer (MLCT) and ligand-to-metal charge transfer (LMCT) bands can appear, often between the Q and B bands. morressier.com In some iron(II) phthalocyanine complexes with phosphine (B1218219) or phosphite (B83602) axial ligands, charge transfer transitions have been observed around 375 nm and 421 nm. ajol.info The energy of these charge transfer bands can be influenced by the electronic properties of the axial ligands. rsc.org For instance, in a series of PcFeL₂ complexes, the position of a low-energy MLCT band was correlated with the electrochemical properties of the axial ligands. researchgate.net

Oxidation of the phthalocyanine ring also leads to distinct spectral changes. The formation of a π-cation radical is often marked by the appearance of a broad absorption band around 500 nm. uwo.ca The oxidation of a (μ-oxo)bis[tetra(tert-butyl)(phthalocyaninato)iron(III)] complex results in the formation of broad NIR bands around 1195 nm and 1264 nm for the first and second oxidation steps, respectively. nih.govresearchgate.net

Table 2: Key Electronic Absorption Bands in this compound Species

| Species | Key Absorption Bands (nm) | Assignment | Reference |

| General PcFe | <400, ~600-700 | B-band (Soret), Q-band | morressier.com |

| [PcFeL]⁻, [PcFeX]²⁻ | ~810, ~690, ~515 | --- | nih.gov |

| Oxidized MgPc(π-cation radical) | ~500 | Ring-oxidized species marker | uwo.ca |

| Oxidized (PctBuFe)₂O | ~1195 (1st ox.), ~1264 (2nd ox.) | NIR bands | nih.govresearchgate.net |

| PcFe(PR₃)₂ | ~450-500 | Charge-transfer transitions | researchgate.netresearchgate.net |

Magnetic Circular Dichroism (MCD) Spectroscopy for Electronic Transitions

Magnetic Circular Dichroism (MCD) spectroscopy, which measures the difference in absorption of left and right circularly polarized light in the presence of a magnetic field, is a powerful technique for assigning electronic transitions and probing the electronic structure of this compound complexes. morressier.comuwo.ca

MCD spectra can distinguish between different types of electronic transitions through the observation of A, B, and C terms. A-terms are derivative-shaped and arise from transitions to a degenerate excited state, while C-terms are temperature-dependent and are characteristic of systems with a degenerate ground state. uwo.ca

In this compound complexes, the Q-band typically corresponds to an MCD A-term. morressier.com The region between the Q and B bands often shows multiple A and B terms, which can be assigned to charge transfer transitions. morressier.com For instance, a metal-to-ligand charge transfer (MLCT) transition has often been assigned to the first A-term appearing after the Q-band. morressier.com

The MCD spectra of oxidized this compound species provide further insights. The spectra of L(X)Fe(III)Pc(2-) and Cl₂Fe(III)Pc(1-) are dominated by temperature-dependent C-terms due to orbital and spin degeneracy. uwo.ca In contrast, the MCD spectra of the one- and two-electron oxidized forms of a (μ-oxo)bis[tetra(tert-butyl)(phthalocyaninato)iron(III)] complex show a Faraday B-term signal with negative amplitude in the NIR region, which is distinct from monomeric iron(III) phthalocyanine complexes. nih.govresearchgate.net

Theoretical calculations, such as time-dependent density functional theory (TD-DFT), have been successfully used to predict and interpret the MCD spectra of various this compound complexes, aiding in the assignment of complex spectral features. morressier.comrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial tool for the structural elucidation of diamagnetic and paramagnetic this compound complexes in solution. ¹H NMR is particularly useful for characterizing the substitution patterns on the phthalocyanine ring and the nature of axial ligands.

In diamagnetic bis(tert-butylisocyanide)this compound(II) complexes, the protons of the axial ligand experience a significant upfield shift due to the diamagnetic ring current of the macrocycle. capes.gov.brpsu.edu The magnitude of this shift is sensitive to the substitution pattern on the phthalocyanine ring, with 1,4-substituted systems showing a smaller upfield shift compared to their 2,3-substituted counterparts. capes.gov.brpsu.edursc.org

For paramagnetic this compound species, the NMR signals can be significantly broadened and shifted. For example, the ¹H NMR spectra of single-electron-reduced species like [PcFe]⁻ exhibit one or two broad peaks for the phthalocyanine protons between 15 and 17 ppm. nih.gov In paramagnetic iron phthalocyanine dimers, the ¹H NMR spectra can be quite complex, providing information about the aggregation and π-π interactions between the macrocycles. chemrxiv.org

The coordination of axial ligands can also be studied by NMR. The addition of primary amines to this compound results in the formation of six-coordinate bis(amine) complexes, which can be characterized by extensive NMR measurements. researchgate.net The deformation of the phthalocyanine macrocycle upon ligand binding can lead to signal broadening and resonance splitting in the ¹H NMR spectrum. researchgate.net

Table 3: Representative ¹H NMR Chemical Shifts for this compound Complexes

| Complex | Protons | Chemical Shift (δ) (ppm) | Solvent | Reference |

| [PcFe]⁻ | Phthalocyanine protons | 15 - 17 (broad) | --- | nih.gov |

| 1,4-octa-n-octyloxy-PcFe(tBuNC)₂ | Axial t-butylisocyanide | --- | CDCl₃ | psu.edu |

| 2,3-octa-n-octyloxy-PcFe(tBuNC)₂ | Axial t-butylisocyanide | More upfield shifted than 1,4-isomer | CDCl₃ | psu.edu |

| Dimeric iron-phthalocyanine | Aromatic Pc-H | 19.32, 18.40, 16.33, etc. | C₆D₁₂ (350 K) | chemrxiv.org |

X-ray Absorption Spectroscopy (XAS) and Electron Energy-Loss Spectroscopy (EELS) Analyses

X-ray Absorption Spectroscopy (XAS) and Electron Energy-Loss Spectroscopy (EELS) are powerful element-specific techniques that provide information about the local electronic and geometric structure of the absorbing atom.

X-ray absorption near-edge structure (XANES) or near-edge X-ray absorption fine structure (NEXAFS) at the Fe L-edge can be used to probe the unoccupied d-states of the iron center. The shape and features of the Fe L-edge spectra are sensitive to the oxidation state, spin state, and ligand field environment of the iron atom. For example, a comparison of the Fe L-edge XAS of iron phthalocyanine (FePc) and perfluorinated iron phthalocyanine (FePcF₁₆) thin films revealed minor but distinct differences in the spectral shape, indicating different electronic structures. kit.edu

X-ray Magnetic Circular Dichroism (XMCD) at the Fe L-edges provides information on the spin and orbital magnetic moments of the iron atom. Studies on FePc and FePcF₁₆ thin films showed a significantly stronger XMCD signal, and thus larger magnetic moments, for FePc compared to FePcF₁₆ at low temperatures. kit.edu

Nitrogen K-edge XAS is sensitive to the unoccupied π* and σ* orbitals of the phthalocyanine macrocycle. The angular dependence of the N K-edge XAS can be used to determine the orientation of the molecules in a film. researchgate.net A comparison of the N K-edge XAS of gas-phase FePc with that of thin films confirms the molecular-like character of the thick films. units.it

Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic this compound Species

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), spectroscopy is a technique that detects species with unpaired electrons, making it indispensable for the study of paramagnetic this compound complexes.

The ESR spectra of reduced iron phthalocyanine species, such as [PcFe]⁻, typically show axial symmetry with g-values around g⊥ ≈ 2.08-2.17 and g|| ≈ 1.95-1.96. nih.gov These values are consistent with a low-spin configuration for the iron(I) ion with the unpaired electron located in the d_z² orbital. scispace.com The interaction of the solvent with the complex can influence the line broadening in the ESR spectrum. scispace.com

ESR has also been used to investigate the magnetic interactions in this compound dimers and with other spin centers. researchgate.net The combination of scanning tunneling microscopy with ESR (STM-ESR) has enabled the investigation of individual iron phthalocyanine molecules on surfaces, revealing that the spin density is both localized at the central iron atom and distributed over the phthalocyanine ligand. researchgate.netresearchgate.net

Furthermore, ESR can be used to monitor the oxidation state of the iron center. For instance, some carboxylated this compound complexes have been shown by ESR to be mixtures of high-spin and low-spin iron(III) species. rsc.org

Table 4: Representative ESR g-values for Paramagnetic this compound Species

X-ray Crystallography and Geometric Distortion Analysis

The crystal structure of a μ-oxo-bis[(1-methylimidazole)this compound(III)] complex revealed the geometry of the Fe-O-Fe bridge and the relative orientation of the two phthalocyanine macrocycles. rsc.org The iron atom is typically coordinated to the four inner nitrogen atoms of the phthalocyanine ring. In six-coordinate complexes, such as those with two axial ligands, the iron center adopts an octahedral geometry. researchgate.net

Geometric distortions of the phthalocyanine macrocycle can occur due to steric hindrance from peripheral substituents or the coordination of bulky axial ligands. For example, in a bis(amine)this compound complex, the macrocycle was found to deform into an asymmetrical saddle shape due to electrostatic repulsion from substituents and the binding of the amine ligands. researchgate.net Such distortions can have a significant impact on the electronic properties of the complex.

The packing of this compound molecules in the crystal lattice is also a crucial aspect revealed by X-ray diffraction. This information is vital for understanding intermolecular interactions, which can influence the bulk properties of the material. For instance, the crystal structure of a dimeric iron-phthalocyanine revealed that the dimers are held together by π-π interactions between carbazole (B46965) substituents. chemrxiv.org

Table 5: Selected Bond Distances in this compound Complexes from X-ray Crystallography

| Compound | Bond | Distance (Å) | Reference |

| FePc(CO)DMF·DMF | Fe-C (CO) | 1.72(2) | researchgate.net |

| FePc(CO)DMF·DMF | Fe-O (DMF) | 2.07(1) | researchgate.net |

| [C₃₂N₈H₁₆Fe(C₆NH₇)₄] | Fe-N (4-methylpyridine) | 2.00 | researchgate.net |

Infrared and Raman Spectroscopy for Vibrational Fingerprinting and Structural Elucidation

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful, non-destructive tool for the detailed characterization of this compound (FePc) compounds. These methods probe the distinct vibrational modes of a molecule, which are dependent on the masses of the atoms, the geometry of the molecule, and the strength of the chemical bonds. The resulting spectra provide a unique "fingerprint" that allows for identification and in-depth structural elucidation. educationsource.inmicrobiozindia.comapacwomen.ac.in

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, exciting its vibrational modes. A vibration is IR active only if it causes a change in the molecule's dipole moment. apacwomen.ac.in In contrast, Raman spectroscopy involves inelastic scattering of monochromatic light, usually from a laser. A vibrational mode is Raman active if it leads to a change in the polarizability of the molecule. horiba.com Due to their different selection rules, IR and Raman spectroscopy are often used as complementary techniques to obtain a more complete vibrational profile of a molecule like this compound. educationsource.inhoriba.com

For complex molecules such as FePc, the spectra reveal characteristic group frequencies associated with specific structural units, including the large macrocycle, the central metal-nitrogen coordination site, the isoindole rings, and the peripheral C-H bonds. torvergata.itresearchgate.net Analysis of these spectral fingerprints provides critical insights into molecular symmetry, the nature of the central metal-ligand bond, the effects of substitution on the macrocycle, and intermolecular interactions in different physical states (e.g., thin films or crystalline polymorphs). researchgate.netacs.org

Infrared (IR) Spectroscopy Findings

The IR spectrum of this compound exhibits several characteristic absorption bands that are instrumental for its structural verification. Key vibrational modes include C-H wagging, in-plane C-H deformation, and stretching vibrations of the C=C and C=N bonds within the pyrrole (B145914) and isoindole moieties. torvergata.itacs.org

Research has identified specific bands useful for structural analysis. For instance, the band around 729 cm⁻¹ is typically assigned to the out-of-plane C-H wagging of the macrocycle. acs.org Bands at approximately 1117 cm⁻¹ and 1331 cm⁻¹ are attributed to in-plane C-H deformation and C=C or C=N stretching of the pyrrole ring, respectively. acs.org The presence and relative intensity of these in-plane and out-of-plane modes can be used to determine the molecular orientation of FePc in thin films. acs.org

Furthermore, substitutions on the phthalocyanine ring lead to predictable changes in the IR spectrum. In a study of octacyano-substituted FePc, the absorption due to C-H bending vibrations was observed to be smaller compared to unsubstituted FePc, which directly corresponds to the reduced number of C-H groups in the substituted molecule. acs.org The spectrum of unsupported FePc shows distinct bands for nitrogen bridge vibrations (1512 cm⁻¹), isoindole stretching (1434 cm⁻¹), pyrrole stretching (1335 cm⁻¹), and in-plane C-H bending (1288, 1164, 1119, 1083 cm⁻¹). torvergata.it When FePc is supported on a substrate like graphene oxide, the disappearance or significant intensity decrease of bands at 1334 cm⁻¹, 1288 cm⁻¹, 1164 cm⁻¹, and 1119 cm⁻¹ indicates a strong π-π stacking interaction between the phthalocyanine and the substrate. torvergata.it

Table 1: Characteristic Infrared (IR) Vibrational Modes for this compound (FePc)

This table is interactive. Click on the headers to sort the data.

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Reference |

|---|---|---|

| ~1512 | Nitrogen bridging atoms vibration | torvergata.it |

| ~1434 | Isoindole stretching | torvergata.it |

| ~1331-1335 | Pyrrole stretching / C=C or C=N stretching | torvergata.itacs.org |

| ~1288 | In-plane C-H bending | torvergata.it |

| ~1164 | In-plane C-H bending | torvergata.it |

| ~1117-1119 | In-plane C-H deformation | torvergata.itacs.org |

| ~1083 | In-plane C-H bending | torvergata.it |

Raman Spectroscopy Findings

Raman spectroscopy provides complementary data crucial for understanding the structure of this compound. The Raman spectra of various metal phthalocyanines are broadly similar, but a specific spectral region, between 1350 cm⁻¹ and 1550 cm⁻¹, is considered a "fingerprint" region that is highly sensitive to the central metal ion. researchgate.net

Detailed studies have assigned several prominent Raman bands. Vibrations under 600 cm⁻¹ are generally attributed to the deformation of the macrocycle ring and N-Fe stretching. researchgate.net Other characteristic vibrations include the macrocycle deformation near 692 cm⁻¹, C-H and C-C-C deformation around 749 cm⁻¹, pyrrole ring deformation at approximately 1331 cm⁻¹, and isoindole ring stretching near 1460 cm⁻¹. researchgate.net

A key finding is that the frequency of the vibration around 1520 cm⁻¹, assigned to C-N-C stretching in the isoindole ring, is dependent on the central metal atom. researchgate.net This sensitivity allows Raman spectroscopy to probe the coordination environment of the iron center. For instance, in situ Raman studies on FePc adsorbed on electrode surfaces have been used to monitor the state of the molecule during electrochemical processes like the oxygen reduction reaction. acs.org These experiments can detect changes in the vibrational spectra that signify interactions with the electrode surface or the deactivation of the catalyst. acs.org

Table 2: Characteristic Raman Vibrational Modes for this compound (FePc)

This table is interactive. Click on the headers to sort the data.

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Reference |

|---|---|---|

| ~1520 | C-N-C stretching in isoindole ring (metal-sensitive) | researchgate.net |

| ~1460 | Isoindole ring stretching | researchgate.net |

| ~1331 | Pyrrole ring deformation | researchgate.net |

| ~1210 | Cγ-H in-plane bending in indole | researchgate.net |

| ~1130 | C-C stretching and C-H deformation | researchgate.net |

| ~749 | C-H and C-C-C deformation | researchgate.net |

| ~692 | Macrocycle deformation | researchgate.net |

Electronic Structure and Advanced Theoretical Investigations of Phthalocyaninatoiron

Quantum Chemical Calculations of Electronic States and Orbital Interactions

Quantum chemical calculations serve as a powerful tool to unravel the complex electronic landscape of phthalocyaninatoiron. rsc.org These methods allow for a detailed description of electron distribution, orbital energies, and the nature of chemical bonding within the molecule.

Density Functional Theory (DFT) has become a cornerstone for investigating the electronic structure of this compound and its derivatives. wikipedia.orgua.pt DFT methods are prized for their balance of computational cost and accuracy, making them suitable for studying large systems like FePc. mdpi.commdpi.com By solving the Kohn-Sham equations, DFT can accurately model the ground state electronic properties, including molecular orbital interactions. mdpi.com

DFT studies have been successfully applied to understand the influence of axial ligands and peripheral substituents on the electronic properties of the FePc core. rsc.org For instance, in heteroleptic μ-nitrido diiron phthalocyanine (B1677752) complexes, DFT calculations have shown that the electron-withdrawing nature of substituents on the phthalocyanine ring affects the strength of the iron-ligand bond. rsc.org These calculations revealed that in all studied cases, the doublet spin state is the ground state, significantly separated from other spin states. rsc.org

Modern DFT approaches are considered highly suitable for accurately calculating the electronic structures of macrocyclic compounds. mdpi.com The choice of functional within DFT is crucial, with various functionals like B3LYP being widely used for studying molecular properties and reaction mechanisms. mdpi.com

Table 1: Selected DFT Functionals and Their Applications

| Functional | Type | Typical Applications |

|---|---|---|

| B3LYP | Hybrid | Molecular spectroscopy, reaction mechanisms. mdpi.com |

| PBE0 | Hybrid | Molecular spectroscopy, reaction mechanisms. mdpi.com |

| GGA | Generalized Gradient Approximation | Molecular properties, hydrogen bonding systems. mdpi.com |

| Meta-GGA | Meta-Generalized Gradient Approximation | Atomization energies, chemical bond properties. mdpi.com |

While DFT is primarily a ground-state theory, its extension, Time-Dependent Density Functional Theory (TDDFT), is a powerful method for investigating electronic excited states. arxiv.orguci.edu TDDFT has become a popular and effective tool for calculating the absorption spectra of molecules. sci-hub.sechemrxiv.org It allows for the prediction of transition energies and oscillator strengths, providing insights into the nature of electronic transitions, such as those observed in UV-visible spectra. researchgate.netrsc.org

The accuracy of TDDFT calculations can be influenced by the choice of the functional. sci-hub.se For example, in studies of related metallophthalocyanines, long-range corrected functionals like CAM-B3LYP have shown excellent agreement with experimental transition energies. sci-hub.se TDDFT is particularly useful for characterizing different types of excited states, including charge-transfer states, which are crucial for understanding the photophysical properties of this compound complexes. chemrxiv.orgrsc.org The computational cost of TDDFT is significantly lower than other methods for calculating excited states, making it applicable to large and complex systems. sci-hub.se

Molecular Orbital Theory in this compound Systems

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and bonding in molecules by describing electrons as delocalized over the entire molecule in molecular orbitals. csus.eduwikipedia.orgreddit.comyoutube.com In this compound, the interaction between the iron d-orbitals and the π-system of the phthalocyanine macrocycle is of central importance.

The MO diagram of FePc shows that the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are primarily of π-character, originating from the phthalocyanine ligand. mdpi.com The iron d-orbitals lie between the HOMO and LUMO, and their interaction with the macrocycle's orbitals dictates the complex's electronic and magnetic properties. The relative energies of these orbitals can be tuned by axial ligation or peripheral substitution, which in turn influences the spectroscopic and redox properties of the molecule. ajol.info

Charge Transfer Phenomena and Their Spectroscopic Signatures in this compound Complexes

Charge transfer (CT) is a fundamental process in this compound complexes where an electron moves from one part of the molecule to another upon excitation. acs.org These transitions can be categorized as metal-to-ligand (MLCT), ligand-to-metal (LMCT), or involving the macrocycle (π-π* transitions). The introduction of axial ligands can lead to new CT bands in the electronic spectrum. ajol.info

For instance, in hexacoordinated iron(II) phthalocyanine complexes with phosphine (B1218219) or phosphite (B83602) ligands, two distinct charge-transfer bands are observed. ajol.info One band, attributed to charge-transfer from the axial ligand to the macrocycle (Lax → Pc), appears around 375 nm. ajol.info The other, a metal-to-axial ligand charge-transfer (Fe → Lax), is seen at approximately 421 nm. ajol.info These CT bands are absent in the spectrum of the parent FePc and its pentacoordinated derivatives. ajol.info

The efficiency of intramolecular charge transfer can be modulated by altering the electron-accepting properties of the phthalocyanine macrocycle. researchgate.netacs.org Introducing electron-withdrawing groups can enhance the charge transfer process. acs.org

Table 2: Spectroscopic Signatures of Charge Transfer in Axially Ligated this compound

| Transition Type | Wavelength (nm) | Complex Type |

|---|---|---|

| Lax → Pc CT | ~375 | Hexacoordinated FePc with phosphine/phosphite ligands. ajol.info |

| Fe → Lax CT | ~421 | Hexacoordinated FePc with phosphine/phosphite ligands. ajol.info |

| Q band | ~652 | Hexacoordinated derivatives. ajol.info |

| Q band | ~676 and ~645 | Pentacoordinated derivatives. ajol.info |

Computational Modeling of Spin States and Magnetic Interactions

This compound can exist in different spin states, and computational modeling is crucial for understanding the factors that determine the preferred spin state and the nature of magnetic interactions. researchgate.net The spin state of the central iron atom is sensitive to its coordination environment, including the presence and nature of axial ligands. rsc.orgaps.org

DFT calculations have been employed to determine the ground spin state of FePc complexes. For example, studies on μ-nitrido diiron phthalocyanines have consistently identified the doublet spin state as the ground state. rsc.org In other systems, such as those involving interactions with surfaces, first-principles calculations have been used to investigate the quenching or preservation of the molecular spin. aps.org

Theoretical evaluations have also been used to quantify the strength of magnetic interactions, such as the π-d interaction between the itinerant π-electrons of the macrocycle and the localized d-electrons of the iron center. researchgate.net This interaction is responsible for phenomena like giant negative magnetoresistance. researchgate.net Computational studies combining wavefunction-based methods and DFT have confirmed the ferromagnetic nature of the π-d interaction in certain iron phthalocyanine derivatives, with a calculated coupling constant (Jπd/kB) of 570 K, which is in excellent agreement with experimental findings. researchgate.net

Theoretical Studies on Intermolecular and Intramolecular Interactions (π–d, d–d, π–π)

Theoretical studies are essential for characterizing the various non-covalent interactions within and between this compound molecules. scielo.org.mx These interactions, including π-d, d-d, and π-π stacking, govern the solid-state packing, electronic conductivity, and magnetic properties of FePc-based materials. researchgate.netresearchgate.netaps.org

π–d Interactions : This interaction between the π-system of the phthalocyanine ligand and the d-orbitals of the central iron atom is a key intramolecular interaction. researchgate.net Its strength is sensitive to the axial ligands, which can influence the magnetic and transport properties of the material. researchgate.net Theoretical calculations have been instrumental in quantifying this interaction and explaining phenomena like giant negative magnetoresistance. researchgate.net

d–d Interactions : Direct interactions between the d-orbitals of adjacent iron centers in polynuclear or stacked FePc complexes can lead to magnetic coupling. The nature of this interaction (ferromagnetic or antiferromagnetic) depends on the distance and orientation of the metal centers.

π–π Interactions : The stacking of phthalocyanine rings in the solid state is driven by π–π interactions. aps.org The geometry of this stacking, such as the herringbone or planar layered structure, is influenced by the substrate and intermolecular forces. aps.org Theoretical calculations of intermolecular interaction energies can rationalize observed crystal structures. For example, calculations have shown that for free-base phthalocyanine, the α-herringbone structure is more stable in the bulk, while a planar layered structure is favored when deposited on a PTCDA layer due to strong intermolecular interactions at the interface. aps.org The overlap between the π-orbitals of neighboring molecules can also mediate intermolecular antiferromagnetic interactions. researchgate.net

Electrochemical Behavior and Redox Chemistry of Phthalocyaninatoiron

Cyclic Voltammetry and Differential Pulse Voltammetry Investigations

Cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are powerful electrochemical techniques used to probe the redox behavior of phthalocyaninatoiron complexes. researchgate.netwikipedia.org CV involves scanning the potential of an electrode linearly with time and measuring the resulting current, providing information about the potentials at which redox events occur and their reversibility. DPV, a more sensitive technique, superimposes pulses of a fixed magnitude on a linear potential ramp, which helps to minimize background charging currents and enhance the signal from Faradaic reactions. wikipedia.org

Studies on various this compound derivatives have revealed multiple, often reversible, one-electron redox processes. nih.gov For instance, the investigation of a μ-nitrido bridged heterobimetallic complex, (TPP)Mn-N-Fe(Pc), where TPP is tetraphenylporphyrinato and Pc is phthalocyaninato, showed that it can undergo five reversible one-electron oxidations in dichloromethane (B109758). nih.gov The half-wave potentials for these reactions were determined using cyclic voltammetry. nih.gov

The electrochemical behavior is significantly influenced by the nature of substituents on the phthalocyanine (B1677752) ring. For example, in a study of soluble bis(tert-butylisocyanide)this compound(II) complexes, cyclic voltammetry measurements in dichloromethane and pyridine (B92270) showed that introducing substituents at the 1,4-positions of the macrocycle leads to a decrease in the oxidation potential and an increase in the reduction potential compared to 2,3-substituted analogues. psu.edu This indicates that 1,4-substitution perturbs the electronic structure of the phthalocyanine ring to a greater extent. psu.edu

DPV has been effectively used for the detection of various analytes using phthalocyanine-modified electrodes, highlighting the practical applications of their redox properties. mdpi.comresearchgate.netcore.ac.uk For example, an indium-doped tin oxide (ITO) electrode modified with nickel(II) tetrasulfonated phthalocyanine and cerium oxide nanoparticles was used for the differential pulse voltammetric detection of acetaminophen. mdpi.com

Spectroelectrochemical Characterization of Redox-Active Species

Spectroelectrochemistry combines electrochemical and spectroscopic techniques to provide detailed information about the electronic structure and identity of species generated at different electrode potentials. By simultaneously recording spectroscopic data (typically UV-Vis) during an electrochemical experiment, it is possible to identify the products of redox reactions and monitor their stability. acs.orgdoi.orgresearchgate.net

For instance, the spectroelectrochemical investigation of (μ-oxo)bis[(phthalocyaninato)iron(III)], [(Pc)Fe]₂O, in pyridine confirmed the stability of the oxidation product and the transient nature of the reduction product, which ultimately decomposes to the iron phthalocyanine monomer. acs.org This technique was crucial in formulating an electron-transfer pathway for the dimeric complex. acs.org

Spectroelectrochemistry is also vital for distinguishing between metal-centered and ligand-centered redox processes. rsc.orgresearchgate.net Upon oxidation of an iron(II) phthalocyanine complex, a metal-centered oxidation to Fe(III) is characterized by a low-energy shift and a decrease in the intensity of the Q-band, along with the appearance of a charge-transfer band around 540-570 nm. rsc.org In contrast, ligand-based redox reactions result in different spectral changes. rsc.org Similarly, the reduction of iron(II) phthalocyanines leads to the disappearance of the Q-band and the emergence of new bands at different wavelengths, with some dependence on the axial ligand. rsc.org

The technique has also been employed to study the effect of the molecular environment on the redox behavior. In situ spectroelectrochemical measurements of cobalt and manganese phthalocyanines showed that altering the solvent in the electrolyte from a non-coordinating one like dichloromethane to a coordinating one like dimethyl sulfoxide (B87167) influenced the redox characteristics of the complexes. researchgate.net The coordinating solvent can stabilize higher oxidation states of the central metal. researchgate.net

Ligand-Based and Metal-Based Redox Processes in this compound

A key aspect of the redox chemistry of this compound is the interplay between metal-centered and ligand-centered electron transfer processes. rsc.orgnih.govrsc.orgrsc.orguni-heidelberg.de The site of the redox event—whether it is the iron center or the phthalocyanine ring—is determined by the relative energies of the metal d-orbitals and the frontier orbitals of the macrocycle. rsc.org These energies are, in turn, highly sensitive to the axial ligands coordinated to the iron center and the peripheral substituents on the phthalocyanine ring. nih.govrsc.org

The nature of the axial ligand plays a crucial role in determining whether oxidation is metal- or macrocycle-localized. rsc.orgnih.gov Spectroelectrochemical and chemical oxidation experiments are used to determine the highest occupied molecular orbital (HOMO) in these systems. rsc.org For example, with certain axial ligands, the oxidation of an iron(II) phthalocyanine complex leads to a metal-centered oxidation, forming an Fe(III) species. rsc.org In other cases, the oxidation can be ligand-based. rsc.org

Similarly, the reduction of iron(II) phthalocyanines can also be either metal- or ligand-based. rsc.org While chemical and spectroelectrochemical reduction of various axially coordinated iron(II) phthalocyanines generally results in similar spectral changes, there is a subtle dependence on the identity of the axial ligand. rsc.org

The electronic configuration of a ligated iron phthalocyanine is primarily determined by the axial ligand-field strength but can also be influenced by peripheral substituents. nih.gov These factors can even alter the site of oxidation or reduction. nih.gov For instance, in a study of iron-sulfide systems, it was found that ligand oxidation often occurs in conjunction with structural rearrangements, whereas metal oxidation can happen before such changes. rsc.orgnih.gov

Electron Transfer Mechanisms and Potentials in this compound Systems

The electron transfer in this compound systems can proceed through various mechanisms, including outer-sphere and inner-sphere pathways. nih.gov In many biological systems, electron transport relies on a series of donors and acceptors with successively increasing midpoint reduction potentials, creating a thermodynamic driving force for electron transfer. nih.gov The variable oxidation state of iron is central to these processes. nih.gov

The redox potentials of this compound complexes are significantly influenced by the surrounding molecular environment. Lever's electrochemical parameter, E_L(L), provides a way to quantify the electronic effects of axial ligands on the redox potentials. rsc.orgresearchgate.net There is often a linear correlation between the observed M(III)/M(II) potentials and the sum of the E_L(L) parameters for the axial ligands. researchgate.net

For example, in a study of a mixed-ligand heterobimetallic μ-nitrido bridged complex, (TPP)Mn-N-Fe(Pc), cyclic voltammetry was used to determine the half-wave potentials for its multiple reversible one-electron oxidation steps. nih.gov The study also evaluated the formation constants for pyridine binding to the neutral and singly oxidized forms of the complex, demonstrating the influence of axial ligation on the redox properties. nih.gov

In the context of microbial electrochemical systems, electron transfer mediators (ETMs) with reversible redox activities can facilitate high-efficiency electron transport. magtech.com.cn Phthalocyanine complexes, with their tunable redox potentials, can potentially act as such mediators. The mechanism often involves the ETM accepting an electron and then transferring it to a terminal electron acceptor, regenerating the ETM in a catalytic cycle. magtech.com.cn

Influence of Molecular Environment on Electrochemical Properties

The electrochemical properties of this compound are highly sensitive to the molecular environment, which includes the solvent, the nature of axial ligands, and peripheral substituents on the phthalocyanine ring. psu.edunih.govacs.orgmdpi.comresearchgate.netacs.org

Solvent Effects: The coordinating ability of the solvent can have a profound impact on the redox potentials and the stability of different oxidation states. researchgate.netacs.org For instance, coordinating solvents can stabilize higher oxidation states of the central metal ion. researchgate.net The dielectric constant and viscosity of the solvent also play a role by affecting ionic conductivity and the solvation of the complex. mdpi.com

Axial Ligands: The electronic and steric properties of axial ligands directly influence the redox properties of the iron center and the phthalocyanine ring. rsc.orgnih.govresearchgate.net Lever's electrochemical parameter (E_L) is a useful tool for quantifying the effect of axial ligands on the M(III)/M(II) redox potentials. rsc.orgresearchgate.net The nature of the axial ligand can determine whether a redox process is metal-centered or ligand-centered. rsc.orgnih.gov

Peripheral Substituents: Substituents on the periphery of the phthalocyanine macrocycle can alter the electronic structure of the ring system, thereby influencing the redox potentials. psu.edunih.gov Electron-withdrawing or electron-donating groups can shift the oxidation and reduction potentials. For example, introducing substituents at the 1,4-positions of the phthalocyanine ring has a more significant electronic effect than substitution at the 2,3-positions, leading to a decrease in oxidation potentials and an increase in reduction potentials. psu.edu

The following table provides examples of redox potentials for different this compound complexes, illustrating the influence of the molecular environment.

| Compound | Redox Couple | Potential (V vs. ref) | Solvent | Reference |

| [(Pc)Fe]₂O | [Fe(III)Pc]₂O / [Fe(III)Pc]₂O⁺ | +0.58 | Pyridine | acs.org |

| [(Pc)Fe]₂O | [Fe(III)Pc]₂O⁺ / [Fe(III)Pc]₂O²⁺ | +0.93 | Pyridine | acs.org |

| [(Pc)Fe]₂O | [Fe(III)Pc]₂O / [Fe(III)Pc]₂O⁻ | -0.88 | Pyridine | acs.org |

| [(Pc)Fe]₂O | [Fe(III)Pc]₂O⁻ / [Fe(III)Pc]₂O²⁻ | -1.25 | Pyridine | acs.org |

| (TPP)Mn-N-Fe(Pc) | Oxidation I | +0.27 | CH₂Cl₂ | nih.gov |

| (TPP)Mn-N-Fe(Pc) | Oxidation II | +0.72 | CH₂Cl₂ | nih.gov |

| (TPP)Mn-N-Fe(Pc) | Oxidation III | +0.97 | CH₂Cl₂ | nih.gov |

| (TPP)Mn-N-Fe(Pc) | Oxidation IV | +1.38 | CH₂Cl₂ | nih.gov |

| (TPP)Mn-N-Fe(Pc) | Oxidation V | +1.57 | CH₂Cl₂ | nih.gov |

Catalytic Activity and Mechanistic Studies of Phthalocyaninatoiron

Phthalocyaninatoiron as a Catalyst for Oxygen Reduction Reactions (ORR)

This compound is a promising non-precious metal catalyst for the oxygen reduction reaction (ORR), a critical process in fuel cells and metal-air batteries. Research has demonstrated that FePc can catalyze the reduction of oxygen, although its efficiency is influenced by various factors, including its molecular arrangement and the supporting material.

Unsupported FePc tends to exhibit modest ORR activity. However, when dispersed on high-surface-area carbon supports, its performance is significantly enhanced. The interaction with the support material can modify the electronic structure of the FeN4 active site, facilitating O2 adsorption and activation. For instance, theoretical calculations have shown that axial coordination of FePc with oxygen-containing groups on a carbon matrix can induce electronic localization, which is beneficial for O2 adsorption and subsequent reduction researchgate.net.

The ORR can proceed via two main pathways: the direct 4-electron pathway, which reduces O2 directly to H2O, or the 2-electron pathway, which produces hydrogen peroxide (H2O2) as an intermediate. The desired pathway for energy conversion applications is the 4-electron reduction due to its higher efficiency. Studies on FePc-based catalysts have shown that the reaction pathway is highly dependent on the catalyst's structure and environment. For example, a two-dimensional Fe-Pc monolayer has been computationally predicted to favor the more efficient 4e pathway for ORR rsc.org.

The performance of this compound as an ORR catalyst is often compared to the benchmark platinum-based catalysts. While typically exhibiting lower activity than platinum, FePc offers advantages in terms of cost and stability. Efforts to improve the catalytic activity of FePc have focused on modifying its peripheral ligands and developing advanced composite materials. For instance, functionalizing the phthalocyanine (B1677752) ring with electron-withdrawing or electron-donating groups can tune the redox potential of the iron center, thereby influencing the ORR activity.

Table 1: Performance of this compound-Based Catalysts in Oxygen Reduction Reaction (ORR)

| Catalyst | Support Material | Onset Potential (V vs. RHE) | Half-Wave Potential (V vs. RHE) | Electron Transfer Number (n) | Reference |

|---|---|---|---|---|---|

| FePc/Se@NiFe | Nickel-iron selenide | 0.90 | ~0.928 | - | oaepublish.com |

| FePc | - | - | < 0.90 | - | oaepublish.com |

| FeAB–O | Oxygen plasma-treated acetylene black | - | 0.90 | ~4 | researchgate.net |

| FePc/AB | Acetylene black | - | < 0.90 | - | researchgate.net |

| Pt/C | Carbon | - | ~0.85 | ~4 | researchgate.net |

This table is interactive and can be sorted by clicking on the column headers.

Water Oxidation Reaction (WOR) Catalysis Mediated by this compound

The water oxidation reaction (WOR), also known as the oxygen evolution reaction (OER), is the anodic half-reaction in water splitting for hydrogen production and is a key process in artificial photosynthesis. While less studied than its application in ORR, this compound has emerged as a potential catalyst for WOR.

Recent studies have explored the use of FePc in promoting water oxidation. A notable example is an electrocatalyst developed by infusing iron phthalocyanine with vanillic acid (FeVAPc). When coated on nickel foam, this novel catalyst demonstrated excellent electrocatalytic activity for OER in alkaline media, with an overpotential of 312 mV at a current density of 10 mA cm⁻² acs.org. This performance is attributed to the high stability of the phthalocyanine macrocycle and the enhanced conductivity and active surface area provided by the integration with nickel foam acs.org.

The mechanism of water oxidation catalyzed by iron complexes is a subject of ongoing research. It is generally accepted that the process involves the formation of high-valent iron-oxo species. The crucial and often rate-determining step is the formation of the O-O bond. Theoretical studies on various iron-based molecular catalysts suggest different potential pathways for this bond formation, including water nucleophilic attack (WNA) on a high-valent iron-oxo species or the coupling of two iron-oxo moieties (I2M) rsc.orgnih.govacs.org.

The electronic structure of the iron center and the coordination environment play a critical role in the catalytic activity for WOR. Computational studies have highlighted that the presence of water molecules as axial ligands can significantly influence the electronic structure and redox properties of the FePc active site unina.itacs.org. This modulation of the electronic environment is crucial for the stabilization of intermediates and for lowering the activation barriers of the catalytic cycle.

Table 2: Electrocatalytic Performance of this compound-Based Catalysts for Water Oxidation Reaction (OER)

| Catalyst | Support/Substrate | Overpotential at 10 mA cm⁻² (mV) | Tafel Slope (mV dec⁻¹) | Electrolyte | Reference |

|---|---|---|---|---|---|

| Ni/FeVAPc | Nickel Foam | 312 | Near to IrO₂ | 1.0 M KOH | acs.org |

| FePc/Se@NiFe | Nickel-iron selenide | 320 | - | 1.0 M KOH | oaepublish.com |

| RuO₂ | - | 375 | - | 1.0 M KOH | oaepublish.com |

This table is interactive and can be sorted by clicking on the column headers.

Oxidation and Autoxidation Processes Catalyzed by this compound

This compound is an effective catalyst for a range of oxidation and autoxidation reactions of organic substrates, often utilizing molecular oxygen or peroxides as the oxidant. Its catalytic action mimics that of cytochrome P-450 enzymes, which also contain a heme (iron-porphyrin) active site mdpi.com.

FePc can catalyze the aerobic oxidation of various compounds, including hydroquinone to 1,4-benzoquinone scispace.com. The catalytic activity in such reactions has been observed to be dependent on the physical properties of the FePc catalyst, such as its crystalline nature and particle size, as well as the reaction conditions, including the solvent and its acidity scispace.com. For instance, in the oxidation of hydroquinone, the presence of an acid was found to be crucial for initiating the reaction, suggesting the involvement of an active Fe₂(µ-oxo) species that is broken down by the acid scispace.com.

In the oxidation of sulfides, such as dibenzothiophene (DBT), FePc derivatives have shown high catalytic efficiency. For example, Fe(III)Pc(NO₂)₄ exhibited a 98.7% conversion of DBT to its corresponding sulfone at 100 °C with an initial O₂ pressure of 0.3 MPa mdpi.com. The electronic effects of the substituents on the phthalocyanine ring play a significant role, with electron-withdrawing groups generally enhancing the catalytic activity mdpi.com.

The mechanism of these oxidation reactions often involves the formation of high-valent iron-oxo or iron-peroxo intermediates. In reactions with peroxides, both homolytic and heterolytic cleavage of the O-O bond can occur. Heterolytic cleavage leads to the formation of a highly reactive hypervalent iron-oxo species, which can result in a two-electron oxidation of the substrate. In contrast, homolytic cleavage generates radical species, leading to one-electron oxidation pathways unica.it.

Mechanistic Investigations of this compound Catalysis (e.g., O-O bond formation, intermediate identification)

Understanding the reaction mechanisms of this compound catalysis is crucial for the rational design of more efficient catalysts. A significant body of research has focused on elucidating the catalytic cycles, identifying key intermediates, and understanding the elementary steps, such as O-O bond formation.

In the context of water oxidation, the formation of the O-O bond is a critical step. For dinuclear iron catalysts, a proposed mechanism involves the coupling of two oxygen-centered radicals originating from the two iron subunits rsc.org. This pathway proceeds through the formation of an Fe(IV)-O-Fe(IV) active species. Another proposed mechanism for O-O bond formation in binuclear iron catalysts is via an intramolecular oxo-oxo coupling, which is preceded by an anti-to-syn isomerization of the two high-valent Fe=O moieties nih.gov. Density functional theory (DFT) calculations have been instrumental in exploring the feasibility of these pathways and determining their activation barriers nih.govacs.org.

In oxidation reactions utilizing peroxides, µ-nitrido-bridged diiron phthalocyanine complexes have been identified as exceptionally powerful oxidation catalysts. These complexes can activate hydrogen peroxide to form a high-valent peroxo species, which is a potent oxidizing agent unica.it. The catalytic cycle often involves changes in the oxidation state of the iron center, typically between Fe(II), Fe(III), and Fe(IV).

Spectroscopic techniques, such as Electron Paramagnetic Resonance (EPR), have been employed to study the evolution of the redox and spin states of FePc during catalytic oxidation. These studies have revealed a complex landscape of multiple redox and spin conformations of the iron center under catalytic conditions. The axial ligation of molecules like imidazole or the oxidant itself can influence this landscape, and it is possible to distinguish between catalytically active and inactive conformations researchgate.net. The interplay between the spin state and the redox state of the iron center is a key factor in determining the catalytic activity.

Heterogeneous Catalytic Systems Utilizing Supported this compound

To overcome issues such as catalyst aggregation and to facilitate catalyst recovery and reuse, this compound is often immobilized on solid supports to create heterogeneous catalytic systems. The choice of support material can significantly impact the catalytic performance by influencing the dispersion, electronic properties, and stability of the FePc molecules.

Commonly used support materials include various forms of carbon, such as activated carbon, carbon nanotubes, and graphene, as well as inorganic oxides like silica and zeolites mdpi.com. The interaction between FePc and the support can be non-covalent (e.g., π-π stacking) or covalent. Graphene-supported FePc composites have attracted considerable attention for ORR due to their low cost, good stability, and tunable catalytic activity. The two-dimensional graphene substrate not only improves the electrical conductivity of the composite but also enhances the dispersion of the FePc molecules researchgate.net.

Mesoporous silica materials, such as MCM-41 and SBA-15, are also excellent supports for immobilizing FePc. Their high surface area and ordered pore structure can prevent the aggregation of the macrocycles and provide better access of the reactants to the active sites. The catalytic activity of these supported systems has been demonstrated in various oxidation reactions, including the oxidation of cyclohexane mdpi.com.

The method of immobilization can also affect the catalytic properties. For example, in the aerobic oxidation of hydroquinone, the catalytic activity of FePc was found to be highly dependent on its preparation method. A treatment with sulfuric acid yielded a more active catalyst compared to one prepared from DMF, which was attributed to differences in the catalyst's crystallinity and surface area scispace.com. The development of robust and efficient heterogeneous catalysts based on supported this compound remains an active area of research with significant potential for practical applications.

Photophysical and Photochemical Properties of Phthalocyaninatoiron

Fluorescence Characteristics and Quantum Yields of Phthalocyaninatoiron

The fluorescence of phthalocyanine (B1677752) complexes is a key photophysical parameter. However, in the case of this compound, the presence of the paramagnetic iron ion in the core of the macrocycle often leads to quenching of fluorescence. rsc.org This phenomenon is attributed to the unpaired d-electrons of the iron, which can provide efficient non-radiative decay pathways for the excited state, thus diminishing or completely suppressing fluorescence emission. rsc.org

While many iron phthalocyanines are reported to be non-emissive in the near-infrared (NIR) region, some specific formulations have shown measurable fluorescence. rsc.org For instance, a study on iron(III) phthalocyanine-based nanoparticles reported a fluorescence quantum yield (ΦF) of 0.03 when excited at 400 nm, with a broad emission peak centered around 500 nm in the visible region. rsc.org This suggests that the immediate chemical environment and aggregation state can modulate the fluorescence properties.